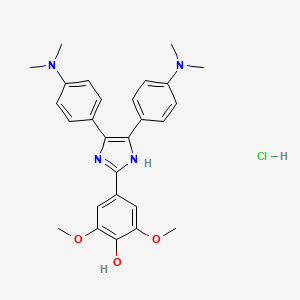
Photosensitizer-1 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Photosensitizer-1 (hydrochloride) is a light-sensitive compound used in photodynamic therapy. It absorbs light and transfers the energy to nearby molecules, creating reactive oxygen species that can destroy cells. This property makes it valuable in treating certain types of cancer and other medical conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Photosensitizer-1 (hydrochloride) can be synthesized through a series of chemical reactions involving the incorporation of light-sensitive groups into a molecular framework. The specific synthetic routes and reaction conditions vary depending on the desired properties of the photosensitizer. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of Photosensitizer-1 (hydrochloride) involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as crystallization, filtration, and chromatography to ensure the final product’s purity and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions: Photosensitizer-1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: In the presence of light and oxygen, it generates reactive oxygen species that can oxidize cellular components.
Reduction: It can participate in electron transfer reactions, leading to the reduction of other molecules.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Light, oxygen, and sometimes catalysts like transition metals.
Reduction: Electron donors such as triethylamine.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions include oxidized cellular components, reduced molecules, and substituted derivatives of the photosensitizer.
Applications De Recherche Scientifique
Photosensitizer-1 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in photochemical reactions and studies of light-induced processes.
Biology: Employed in cellular imaging and studies of cellular responses to oxidative stress.
Medicine: A key component in photodynamic therapy for treating cancer and other diseases.
Industry: Utilized in the development of light-sensitive materials and coatings.
Mécanisme D'action
Photosensitizer-1 (hydrochloride) exerts its effects through the absorption of light, leading to the formation of an excited singlet state. This state undergoes intersystem crossing to form an excited triplet state, which can transfer energy to molecular oxygen, generating reactive oxygen species. These species cause cellular damage and death, making the compound effective in photodynamic therapy.
Comparaison Avec Des Composés Similaires
Photosensitizer-1 (hydrochloride) is compared with other photosensitizers such as:
Porphyrins: Known for their strong absorption of light and use in photodynamic therapy.
Phthalocyanines: Similar to porphyrins but with different absorption properties and applications.
Titanium dioxide (TiO2): Used in photodynamic therapy but limited to ultraviolet light activation.
Uniqueness: Photosensitizer-1 (hydrochloride) is unique due to its specific absorption properties, ability to generate reactive oxygen species efficiently, and versatility in various applications.
Propriétés
Formule moléculaire |
C27H31ClN4O3 |
|---|---|
Poids moléculaire |
495.0 g/mol |
Nom IUPAC |
4-[4,5-bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol;hydrochloride |
InChI |
InChI=1S/C27H30N4O3.ClH/c1-30(2)20-11-7-17(8-12-20)24-25(18-9-13-21(14-10-18)31(3)4)29-27(28-24)19-15-22(33-5)26(32)23(16-19)34-6;/h7-16,32H,1-6H3,(H,28,29);1H |
Clé InChI |
PEAJSHDZBMUZMP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C(=C3)OC)O)OC)C4=CC=C(C=C4)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12400738.png)

![(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400745.png)
![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)
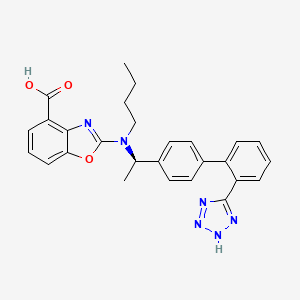
![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)

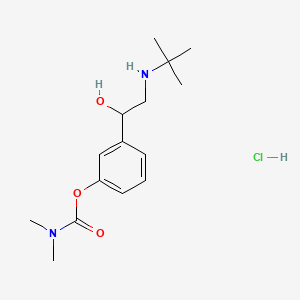

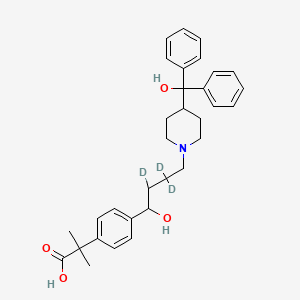
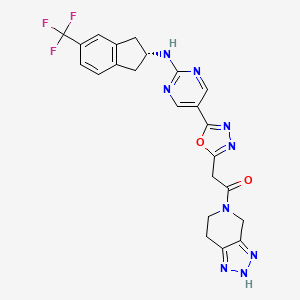
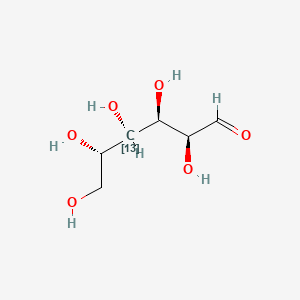

![1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12400836.png)
